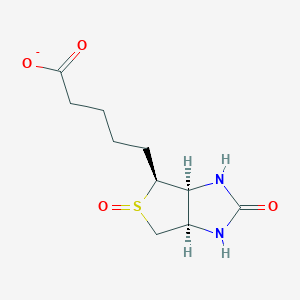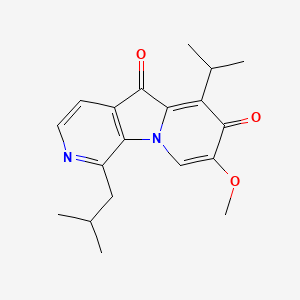
pterocellin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pterocellin D is a natural product found in Pterocella vesiculosa with data available.
Scientific Research Applications
Antitumor Activity
Pterocellin A, a compound closely related to Pterocellin D, has been identified as having significant antitumor activity. It was found to be effective against various cancer cell lines, including non-small cell lung, melanoma, and breast cancer cell lines. Pterocellin A demonstrates cytotoxicity by inducing apoptosis in cancer cells, particularly through mitochondrial impairment, suggesting a potential application in cancer therapy (Wang, Prinsep, & Martinus, 2016). Similarly, the discovery of Pterocellins A and B, which share a novel heterocyclic skeleton with this compound, highlighted their potent antitumor and antimicrobial activity, further underscoring the therapeutic potential of Pterocellin compounds in oncology (Yao, Prinsep, Nicholson, & Gordon, 2003).
Synthesis for Therapeutic Applications
The synthesis of Pterocellin A, which shares structural similarities with this compound, has been successfully achieved. This synthesis is significant for the potential large-scale production and further exploration of its therapeutic applications, particularly in cancer treatment (O’Malley, Damkaci, & Kelly, 2006). This progress in synthesis methods may pave the way for more extensive research and application of this compound in various therapeutic contexts.
Potential in Other Biological Activities
Further research on the Pterocellins, including this compound, has indicated a variety of biological activities. While the primary focus has been on their antitumor properties, the unique chemical structures of these compounds suggest a broader potential in biological and pharmaceutical research. Continued investigation into these compounds may uncover new therapeutic uses beyond their current known applications (Prinsep, Yao, Nicholson, & Gordon, 2004).
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
8-methoxy-1-(2-methylpropyl)-6-propan-2-ylpyrido[4,3-b]indolizine-5,7-dione |
InChI |
InChI=1S/C19H22N2O3/c1-10(2)8-13-16-12(6-7-20-13)18(22)17-15(11(3)4)19(23)14(24-5)9-21(16)17/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
YQHVSSSUUIVBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=CC2=C1N3C=C(C(=O)C(=C3C2=O)C(C)C)OC |
Synonyms |
pterocellin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


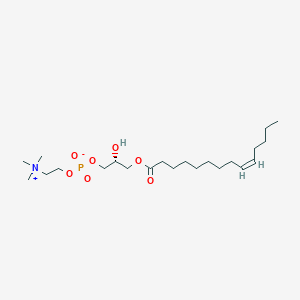
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide](/img/structure/B1263939.png)
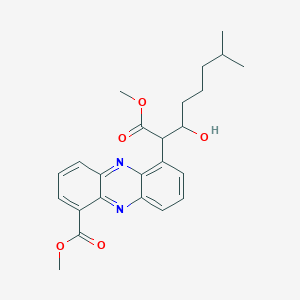

![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)
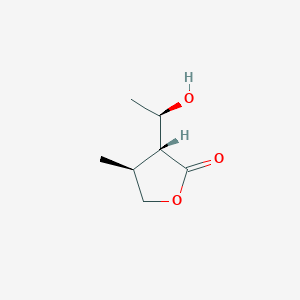

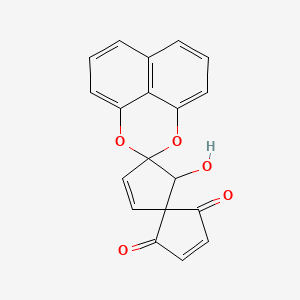
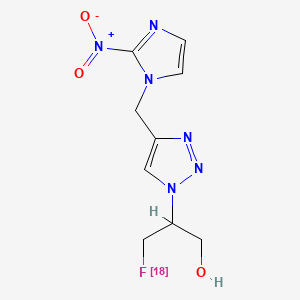
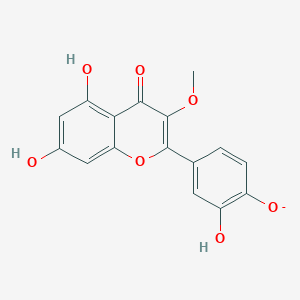
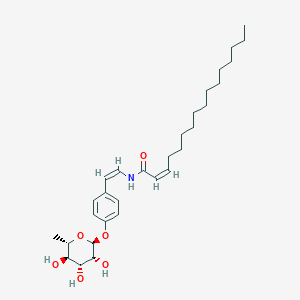
![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
